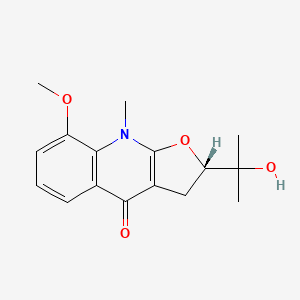
Hydroxylunacrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylunacrine is a natural product found in Balfourodendron riedelianum and Lunasia amara with data available.
Applications De Recherche Scientifique
Clinical Experience and Development Hydroxylunacrine, also known as hydroxyurea, has seen diverse and unique applications in its over 30 years of clinical evaluation. Its significance lies in the critical role of the ribonucleotide reductase reaction in DNA synthesis regulation, making it a target for antineoplastic therapy. The sustained interest in hydroxyurea stems from both careful clinical observations and basic laboratory studies. These efforts aim to expand its clinical applications, a process still evolving decades after its introduction (Donehower, 1992).
Neuroprotective Effects Hydroxyurea has shown potential in the treatment of brain and heart ischemic disorders due to its angiogenesis regulatory and neuroprotective effects. In a study using a rat model of chronic cerebral ischemia to determine its therapeutic effects in vascular dementia, hydroxyurea enhanced spatial learning and memory abilities. This enhancement is linked to increased expression of brain-derived neurotrophic factor (BDNF) and N-methyl-d-aspartate receptor (NMDAR) subunits in the hippocampus (Xing et al., 2016).
Mechanisms of Cell Killing Hydroxyurea's role as an inhibitor of ribonucleotide reductase has garnered scientific interest, particularly in the treatment of neoplastic and non-neoplastic diseases. Recent studies have revealed that oxidative stress and other mechanisms contribute significantly to its cytotoxic effect, providing insights for improving chemotherapies employing this agent (Singh & Xu, 2016).
Ethical Review and Research Challenges The widespread use of hydroxyurea, particularly in the context of the COVID-19 pandemic, has raised questions about the ethical review of off-label drug use. This has led to a comprehensive investigation into the ethical considerations of employing hydroxyurea in such scenarios, emphasizing the importance of rigorous and prudent research to ensure safety and efficacy (Li et al., 2022).
Metabolic and Therapeutic Effects Hydroxyurea's impact on metabolism and its therapeutic effects, particularly in chronic myeloid leukemia, are well-documented. Its ability to induce bone marrow suppression and antitumor effects highlights its utility in treating malignant diseases (Kennedy & Yarbro, 1966).
Propriétés
Numéro CAS |
17958-35-9 |
|---|---|
Nom du produit |
Hydroxylunacrine |
Formule moléculaire |
C16H19NO4 |
Poids moléculaire |
289.331 |
Nom IUPAC |
(2S)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3/t12-/m0/s1 |
Clé InChI |
VPNKCPHNFBSHAP-LBPRGKRZSA-N |
SMILES |
CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



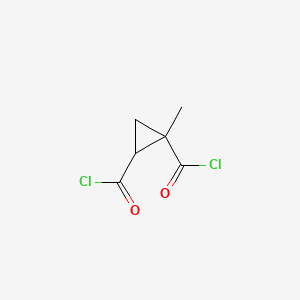
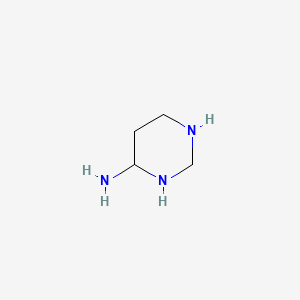
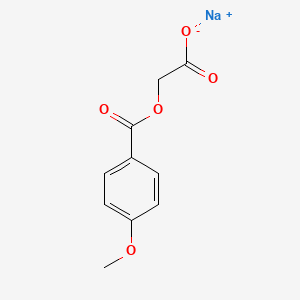

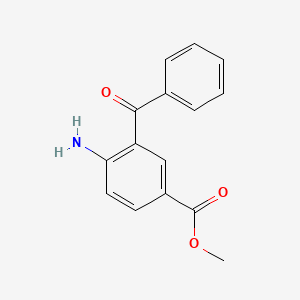
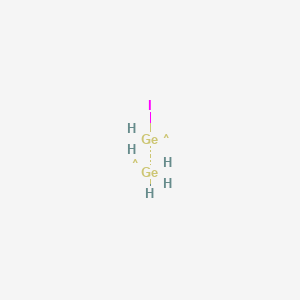
![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
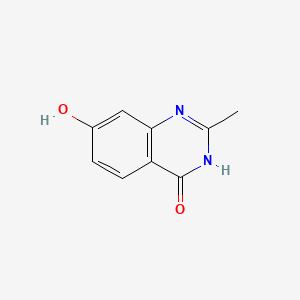
![Ethanone, 1-[4-(1-propenyl)phenyl]- (9CI)](/img/no-structure.png)
![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)